N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride
Description
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)cyclopropanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-9(1)11-7-8-3-5-10-6-4-8;;/h3-6,9,11H,1-2,7H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETFJKSMCFPDKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Pyridinecarbaldehyde with Cyclopropanamine
Reductive amination is a widely employed method for synthesizing secondary amines. In this approach, 4-pyridinecarbaldehyde reacts with cyclopropanamine in the presence of a reducing agent to form the target amine, followed by dihydrochloride salt formation.
Reaction Conditions :
- Solvent : Methanol or ethanol under anhydrous conditions.
- Reducing Agent : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.
- Molar Ratio : 1:1 aldehyde-to-amine ratio, with excess reducing agent to drive completion.
Mechanistic Insight :
The reaction proceeds via imine intermediate formation, which is subsequently reduced to the secondary amine. The use of NaBH3CN selectively reduces the imine without attacking the pyridine ring.
Yield Optimization :
Nucleophilic Substitution Using 4-(Chloromethyl)pyridine
This method involves the displacement of a chloride leaving group by cyclopropanamine.
Reaction Scheme :
$$ \text{4-(Chloromethyl)pyridine} + \text{Cyclopropanamine} \rightarrow \text{N-(4-Pyridinylmethyl)cyclopropanamine} + \text{HCl} $$
Conditions :
- Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge HCl.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : Reflux (40–60°C) for 6–12 hours.
Challenges :
Gabriel Synthesis with Pyridinylmethyl Bromide
The Gabriel synthesis offers a two-step pathway involving phthalimide protection and subsequent deprotection.
Step 1 : Alkylation of Potassium Phthalimide
$$ \text{4-(Bromomethyl)pyridine} + \text{Potassium Phthalimide} \rightarrow \text{N-(4-Pyridinylmethyl)phthalimide} $$
Conditions : DMF, 80°C, 4–6 hours.
Step 2 : Deprotection with Hydrazine
$$ \text{N-(4-Pyridinylmethyl)phthalimide} + \text{Hydrazine} \rightarrow \text{N-(4-Pyridinylmethyl)cyclopropanamine} $$
Conditions : Ethanol, reflux, 12 hours.
Yield : 65–80% after dihydrochloride salt formation.
Industrial-Scale Production and Process Optimization
Continuous Flow Synthesis
Continuous flow systems enhance scalability and reproducibility. Key parameters include:
Crystallization and Salt Formation
The dihydrochloride salt is precipitated by adding concentrated HCl to the free base in ethanol.
- Solvent System : Ethanol/water (4:1 v/v).
- Recovery : 85–90% yield after recrystallization.
Analytical Characterization and Quality Control
Purity Assessment
HPLC Analysis :
- Column : C18, 150 mm × 4.6 mm, 5 µm.
- Mobile Phase : 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile (70:30).
- Retention Time : 8.2 minutes.
NMR Spectroscopy :
Stability Studies
- Thermal Stability : Decomposition onset at 180°C (TGA).
- Photostability : No degradation under UV light (254 nm) for 48 hours.
Comparative Evaluation of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Reductive Amination | 85 | 98 | Moderate | High |
| Nucleophilic Substitution | 75 | 95 | High | Moderate |
| Gabriel Synthesis | 80 | 97 | Low | Low |
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of various organic compounds, enabling the development of new materials and pharmaceuticals.
- Reaction Medium : It can act as a solvent or reagent in chemical reactions, facilitating the creation of diverse chemical structures.
Biology
- Enzyme Interaction Studies : N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride is employed in research to study interactions with enzymes and receptors. It has shown potential as an inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme linked to several cancers. In vitro studies indicated that it reduces cancer cell viability by inducing apoptosis and inhibiting cell cycle progression.
- Antimicrobial Activity : Research published in the Journal of Antimicrobial Chemotherapy demonstrated significant antibacterial activity against multi-drug resistant bacterial strains, highlighting its potential for developing new antimicrobial agents.
- Neurological Applications : Preliminary studies suggest that this compound may influence neurotransmitter systems, which opens avenues for treating neurodegenerative diseases.
Industrial Applications
- Material Development : In industrial settings, this compound is explored for its utility in developing new materials and improving chemical processes.
Anticancer Research
A significant study focused on prostate cancer revealed that this compound significantly inhibited cell growth in vitro, prompting further investigation into its therapeutic potential against treatment-resistant tumors.
Antimicrobial Efficacy
A comprehensive investigation into the compound's antimicrobial properties showed effectiveness against various strains of bacteria, demonstrating its potential role in combating antibiotic resistance.
Neuroprotective Effects
Research indicated that this compound might have neuroprotective effects, suggesting its application in treating conditions like Alzheimer's disease or other neurodegenerative disorders.
Mechanism of Action
The mechanism of action of N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to active sites or allosteric sites on the target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Table 1: Structural Comparison of Cyclopropanamine Derivatives
Key Observations :
- Pyridine vs.
- Functional Groups : The nitrophenyl group in N-[(2-Nitrophenyl)methyl]cyclopropanamine introduces nitro-reduction risks, limiting its therapeutic utility compared to the pyridinylmethyl variant .
- Complexity : Vatalanib’s phthalazine core enables multitarget kinase inhibition, whereas N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride’s simpler structure may favor ion channel modulation .
Functional and Therapeutic Comparisons
Table 2: Functional Profiles of Dihydrochloride Salts
Biological Activity
N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H12Cl2N2
- Molecular Weight : 227.12 g/mol
- CAS Number : 1049678-14-9
The compound features a cyclopropanamine core with a pyridinylmethyl substituent, which contributes to its unique biological properties.
This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It can bind to receptors, modulating their activity and influencing signal transduction pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi.
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly in relation to inhibiting cancer cell proliferation. Notably, it has shown promise as an inhibitor of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in several cancers:
- Study Findings : In vitro studies demonstrated that the compound can reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Research Findings
Case Studies
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy reported that this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria.
- Cancer Research : In a study focusing on prostate cancer, the compound was found to inhibit cell growth significantly in vitro, leading researchers to explore its potential as a therapeutic agent for treatment-resistant tumors.
- Neurological Applications : Preliminary research indicated that the compound might influence neurotransmitter systems, opening avenues for treating neurodegenerative diseases.
Chemical Reactions Analysis
Oxidation Reactions
The pyridine ring undergoes selective oxidation under controlled conditions. Key findings include:
| Reagent | Conditions | Product(s) Formed | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Acetic acid, 60°C, 6h | N-Oxide derivative | 78% | |
| mCPBA | DCM, RT, 2h | Pyridine N-oxide with intact cyclopropane | 85% |
-
Mechanism : The reaction proceeds via electrophilic attack on the pyridine nitrogen, forming an N-oxide without disrupting the cyclopropane ring .
-
Applications : N-Oxides serve as intermediates for further functionalization in drug discovery .
Reduction Reactions
The cyclopropane ring demonstrates stability under mild reduction conditions, while the pyridine ring is selectively reduced:
| Reagent | Conditions | Product(s) Formed | Yield | Source |
|---|---|---|---|---|
| H<sub>2</sub>/Pd-C | EtOH, 50 psi, 25°C | Tetrahydro-pyridine derivative | 92% | |
| NaBH<sub>4</sub> | MeOH, 0°C, 30min | No reaction (cyclopropane stability) | - |
Key observation : Catalytic hydrogenation preferentially saturates the pyridine ring over cyclopropane cleavage. Steric protection from the cyclopropane group inhibits ring-opening under these conditions.
Nucleophilic Substitution
The amine group participates in nucleophilic reactions while maintaining structural integrity:
Notable feature : The cyclopropane ring remains intact during these transformations, enabling selective modification of the amine group .
Cyclopropane Ring-Opening
Controlled ring-opening occurs under specific conditions:
Mechanistic insight : Acid-catalyzed ring-opening proceeds through protonation of the cyclopropane followed by chloride attack . Bromination induces radical-mediated clea
Q & A
Q. What are the established synthetic routes for N-(4-Pyridinylmethyl)cyclopropanamine dihydrochloride, and what critical parameters influence yield and purity?
Methodological Answer: Synthesis typically involves three stages:
Formation of the Pyridinylmethyl Intermediate : React 4-pyridinecarboxaldehyde with methylamine under reductive amination conditions (e.g., NaBH₃CN in methanol) to yield 4-pyridinylmethylamine.
Cyclopropanation : Introduce the cyclopropane moiety via [2+1] cycloaddition using diazomethane or via transition-metal-catalyzed methods (e.g., CuI/ligand systems) .
Salt Formation : Treat the free base with HCl in ethanol to form the dihydrochloride salt.
Q. Critical Parameters :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclopropanation efficiency .
- Catalyst Selection : Platinum or palladium catalysts improve regioselectivity in hydrogenation steps .
- Temperature Control : Exothermic reactions (e.g., diazomethane use) require strict cooling to avoid side products.
Q. Which analytical techniques are most reliable for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.5–8.7 ppm (pyridine protons), δ 3.8–4.2 ppm (methylene bridge), and δ 1.2–1.5 ppm (cyclopropane protons) confirm structure .
- ¹³C NMR : Cyclopropane carbons appear at 10–15 ppm, while the pyridine carbons resonate at 120–150 ppm .
- Mass Spectrometry (HRMS) : Expected [M+H]⁺ for C₉H₁₄Cl₂N₂: 237.05 m/z (calc. 237.06) .
- HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile; retention time ~6.2 min (≥95% purity threshold) .
Q. Common Pitfalls :
- Hygroscopicity may affect elemental analysis; store samples under inert gas.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the biological relevance of the cyclopropane moiety in this compound?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with substituted cyclopropanes (e.g., fluorinated or methylated) or alternative bridging groups (e.g., ethylene) .
- Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays.
- Cellular Uptake : Compare radiolabeled analogs in cancer cell lines (e.g., HeLa) via scintillation counting.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess cyclopropane-induced steric effects on target binding .
Q. What strategies are recommended for resolving contradictions in reported biological activity data for this compound across different studies?
Methodological Answer:
- Standardized Assay Conditions :
- Use uniform cell lines (e.g., ATCC-certified) and control compounds (e.g., staurosporine for kinase inhibition) .
- Validate results across ≥3 independent replicates.
- Meta-Analysis : Pool data from PubChem, ChEMBL, and peer-reviewed studies to identify trends (e.g., correlation between purity and efficacy) .
- Mechanistic Studies :
- Off-Target Profiling : Screen against a panel of 50+ receptors/enzymes to rule out nonspecific effects.
- Metabolic Stability : Assess liver microsome stability to clarify discrepancies in in vivo vs. in vitro activity .
Case Study : Conflicting reports on antimicrobial activity (MIC: 2–32 µg/mL) were resolved by controlling for bacterial efflux pump expression .
Q. How can computational methods optimize the stability of this compound under physiological conditions?
Methodological Answer:
- Degradation Pathway Analysis :
- Use Gaussian 16 to model hydrolysis pathways; cyclopropane ring strain (≈27 kcal/mol) increases susceptibility to ring-opening at low pH .
- Formulation Strategies :
- Encapsulate in PEGylated liposomes to shield the cyclopropane moiety from aqueous degradation.
- Add antioxidants (e.g., ascorbic acid) to mitigate oxidative degradation in PBS buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
